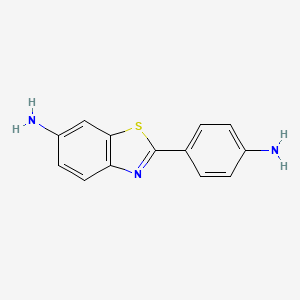

2-(4-Amino-phenyl)-benzothiazol-6-ylamine

Vue d'ensemble

Description

2-(4-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic aromatic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with an aniline moiety, which contributes to its unique chemical properties and reactivity.

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

The mode of action of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine involves membrane perturbation and intracellular interactions . The compound interacts with the cytoplasmic membrane, leading to its permeabilization . It also exhibits DNA-binding properties, suggesting an intracellular mode of action .

Biochemical Pathways

The compound’s ability to perturb the cytoplasmic membrane and bind to dna suggests it may interfere with essential cellular processes such as dna replication, transcription, and protein synthesis .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative strains . The compound’s membrane-perturbing and DNA-binding properties lead to disruption of essential cellular processes, resulting in bacterial cell death .

Analyse Biochimique

Biochemical Properties

2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, this compound has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, this compound can modulate the activity of various kinases, leading to altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of this compound are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 4-nitroaniline with 2-aminobenzenethiol under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction can be summarized as follows:

-

Condensation Reaction

Reactants: 4-nitroaniline and 2-aminobenzenethiol

Conditions: Acidic medium (e.g., hydrochloric acid)

Product: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

-

Reduction Reaction

Reactants: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

Conditions: Reducing agent (e.g., hydrogen gas with palladium on carbon catalyst)

Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-phenyl)-benzothiazol-6-ylamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas with palladium on carbon.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Nitration (nitric acid and sulfuric acid), sulfonation (sulfuric acid), halogenation (halogens like chlorine or bromine)

Major Products Formed

Oxidation: 2-(4-Nitro-phenyl)-benzothiazol-6-ylamine

Reduction: this compound

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

Anticancer Properties

The compound has been investigated for its anticancer activities, particularly against various human cancer cell lines. Research indicates that derivatives of 2-(4-Amino-phenyl)-benzothiazol-6-ylamine exhibit selective growth-inhibitory effects against estrogen receptor-positive and negative mammary carcinoma cell lines. For instance, a study reported IC50 values in the nanomolar range for certain derivatives against these cell lines, highlighting their potential as effective anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 Value (nM) | Remarks |

|---|---|---|

| MCF-7 | <100 | Sensitive to various substitutions |

| MDA-MB-468 | <50 | Exhibited biphasic dose response |

| Ovarian Cancer | <200 | Effective in growth inhibition |

| Prostate Cancer | >30 | Refractory to certain derivatives |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of substituted benzothiazoles were synthesized and tested, revealing potent antibacterial activity against both Gram-positive and Gram-negative strains. This suggests its utility in developing new antimicrobial agents.

Analytical Chemistry

This compound has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the determination of fatty acids in food samples, such as raspberries. The method demonstrated good linearity for 22 fatty acids across different raspberry varieties, with correlation coefficients exceeding 0.9978, indicating its reliability in food analysis.

Synthesis of Complex Organic Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be employed in reactions such as Suzuki–Miyaura coupling or as a starting material for synthesizing other complex organic compounds. Its unique structural features allow for modifications that can enhance biological activity or alter physical properties.

Table 2: Synthetic Applications of this compound

| Reaction Type | Purpose |

|---|---|

| Suzuki–Miyaura Coupling | Synthesis of biaryl compounds |

| Coupling with Amino Acids | Formation of peptide-like structures |

| Formation of Polyureas | Development of heat-resistant materials |

Case Study: Anticancer Screening

In a significant study, various derivatives of this compound were screened against a panel of human tumor cell lines by the National Cancer Institute. The results indicated unique profiles of growth inhibition compared to standard chemotherapeutic agents, suggesting that these compounds may act through novel mechanisms not shared with existing drugs .

Case Study: Environmental Analysis

The application of this compound in HPLC for fatty acid analysis was validated through rigorous testing across multiple raspberry varieties, demonstrating its effectiveness as an analytical tool in food chemistry.

Comparaison Avec Des Composés Similaires

2-(4-Amino-phenyl)-benzothiazol-6-ylamine can be compared with other benzothiazole derivatives:

2-(4-Nitro-phenyl)-benzothiazol-6-ylamine: Similar structure but with a nitro group instead of an amino group, leading to different reactivity and biological activity.

2-(4-Chloro-phenyl)-benzothiazol-6-ylamine: Contains a chloro group, which affects its electrophilic substitution reactions and antimicrobial properties.

2-(4-Methyl-phenyl)-benzothiazol-6-ylamine: The presence of a methyl group influences its hydrophobicity and interaction with biological targets.

The unique combination of the benzothiazole ring and the aniline moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(4-Amino-phenyl)-benzothiazol-6-ylamine, also known as CJM 126, is a compound that has garnered attention due to its diverse biological activities, particularly in oncology and neuropharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole core with an amino group at the para position of the phenyl ring. This unique structure contributes to its interaction with various biological targets.

The mechanism of action of this compound involves several pathways:

- Cell Cycle Modulation : The compound induces differential perturbation in cell cycle distribution, particularly causing G2/M phase accumulation in certain cancer cell lines, such as MDA 468 .

- Growth Inhibition : It exhibits biphasic growth-inhibitory effects against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines, with IC50 values in the nanomolar range .

- Antitumor Activity : The compound has shown selective cytotoxicity against various cancer types, including breast, ovarian, and renal cancers, while demonstrating lesser effects on prostate carcinoma cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect | IC50 Values |

|---|---|---|

| Antitumor | Growth inhibition in cancer cell lines | < 1 nM (MCF-7) |

| Neuroprotective | Potential for treating neurodegenerative diseases | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

Case Studies and Research Findings

- Antitumor Studies : In a study evaluating the compound's efficacy against various cancer cell lines, it was found that substitutions adjacent to the amino group enhance potency significantly. For instance, halogenated derivatives exhibited improved IC50 values in sensitive breast cancer lines .

- Mechanistic Insights : Research indicated that exposure time influences the biphasic response observed in treated cells. Shorter exposure periods led to more pronounced growth inhibition compared to prolonged treatments .

- Neuropharmacological Potential : The compound has been explored for its neuroprotective properties, particularly its ability to interact with amyloid fibrils, which are implicated in Alzheimer's disease. Studies suggest that it may inhibit Aβ fibril formation effectively .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| CJM 126 (this compound) | Antitumor, neuroprotective | Selective cytotoxicity against ER+ breast cancer |

| FK506 | Immunosuppressant | Acts through different pathways |

| Cyclosporin A | Immunosuppressant | Different molecular targets |

Propriétés

IUPAC Name |

2-(4-aminophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBLHXAPPAUPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353947 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50862-59-4 | |

| Record name | 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.